REACTION_CXSMILES
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B(Br)(Br)[Br:2].[F:5][C:6]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:7]=1[CH2:8]O>>[F:5][C:6]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:7]=1[CH2:8][Br:2]
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Name
|
|
Quantity
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13 mL
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Type
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reactant
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Smiles
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B(Br)(Br)Br
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Name
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|
Quantity
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6.5 g
|
Type
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reactant
|
Smiles
|
FC1=C(CO)C=C(C=C1)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
7.5 (± 37.5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
An oven dried round bottom flask
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Type
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TEMPERATURE
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Details
|
to warm to room temperature
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Name
|
|
Type
|
|
Smiles
|
FC1=C(CBr)C=C(C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |